1,3-Dichloro-5-(trichloromethyl)benzene
Overview
Description
1,3-Dichloro-5-(trichloromethyl)benzene is a chemical compound with the molecular formula C7H3Cl5 . It has a molecular weight of 264.364 g/mol .
Molecular Structure Analysis
The InChI code for 1,3-Dichloro-5-(trichloromethyl)benzene is 1S/C7H3Cl5/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 1,3-Dichloro-5-(trichloromethyl)benzene are not detailed in the available resources, it’s worth noting that similar compounds, such as benzotrichloride, react at the chlorinated α-carbon in substitution reactions .Scientific Research Applications
Catalysis and Synthesis
1,3-Dichloro-5-(trichloromethyl)benzene has been utilized in the field of catalysis and synthesis. For instance, its derivative, 1,3,5-Tris(hydrogensulfato) benzene, was used as an efficient catalyst in synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), showcasing advantages like excellent yields and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).
Optimization in Industrial Applications
The compound plays a role in optimizing industrial chemical processes. A study focused on optimizing the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a high-performance isocyanate, using bis(trichloromethyl) Carbonate. This research aimed to develop a safer, more convenient, and environmentally friendly synthesis route for the isocyanate, crucial in various industries like automotive and construction (Dong Jianxun et al., 2018).
Supramolecular Chemistry
In supramolecular chemistry, 1,3,5-substituted benzene platforms, including derivatives of 1,3-dichloro-5-(trichloromethyl)benzene, have shown significant applications. For instance, 1,3,5-tris(2-benzyl-o-carboran-1-yl)benzene exhibited solvent-dependent conformation, indicating potential in molecular encapsulation and recognition (Songkram et al., 2010).
Material Science
In material science, the structural and electronic properties of derivatives like 1,3,5-tris(diphenylamino)benzene (TDAB) have been explored for their potential in creating polyradical materials through electrochemical processes (Yoshizawa et al., 1994).
properties
IUPAC Name |
1,3-dichloro-5-(trichloromethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl5/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTRCEKKRKYZSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-(trichloromethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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